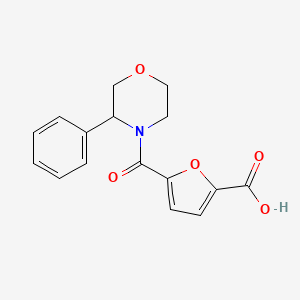![molecular formula C20H19Cl2NO3 B6664565 2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664565.png)
2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a pyrrolidine ring attached to a dichlorophenyl group, which is further connected to a benzoic acid moiety through an oxopropyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 3,4-dichlorophenylacetonitrile with a suitable amine under basic conditions.
Attachment of the Oxopropyl Linker: The pyrrolidine derivative is then reacted with an appropriate oxopropylating agent, such as 3-chloropropionyl chloride, in the presence of a base like triethylamine.
Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid: is similar to other benzoic acid derivatives with pyrrolidine and dichlorophenyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the oxopropyl linker contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c21-16-9-7-14(12-17(16)22)18-6-3-11-23(18)19(24)10-8-13-4-1-2-5-15(13)20(25)26/h1-2,4-5,7,9,12,18H,3,6,8,10-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYQEOGWWPXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664482.png)
![2-[3-[(2-Hydroxycyclohexyl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664487.png)
![2-[2,6-Dimethyl-4-[methyl-(2-methylsulfonylcyclohexyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664497.png)
![3-[2-[(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6664507.png)
![5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664516.png)

![2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B6664530.png)
![2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid](/img/structure/B6664533.png)
![3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid](/img/structure/B6664544.png)
![2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664550.png)
![5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6664557.png)
![2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid](/img/structure/B6664568.png)
![2-[4-[Cyclopropyl-[(3-nitrophenyl)methyl]carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664573.png)
![2-[3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664577.png)
